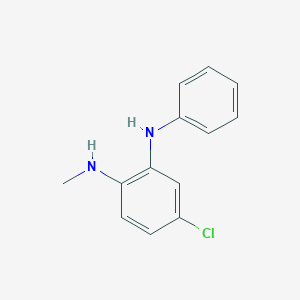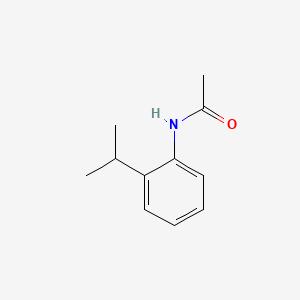
SB 264128
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB 264128 is an acyl carbamate derivative that belongs to the pleuromutilin class of antibiotics. Pleuromutilins are known for their unique mode of action, targeting the bacterial ribosome to inhibit protein synthesis. This compound was developed to improve metabolic stability and bioavailability, making it a promising candidate for human use .
Preparation Methods
The synthesis of SB 264128 involves the reaction of quinuclidine-4-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then treated with silver cyanate in dichloromethane to yield the desired acyl carbamate derivative . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
SB 264128 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The acyl carbamate group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of acyl carbamates.
Biology: The compound is used to investigate the mechanisms of protein synthesis inhibition in bacterial cells.
Medicine: SB 264128 has shown promise as an antibiotic for treating bacterial infections, particularly those caused by resistant strains.
Mechanism of Action
SB 264128 exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding interferes with the ribosome’s ability to catalyze peptide bond formation, thereby inhibiting protein synthesis. The compound’s unique structure allows it to form multiple interactions with ribosomal RNA, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
SB 264128 is compared with other pleuromutilin derivatives such as tiamulin, valnemulin, and retapamulin. While all these compounds share a common core structure, this compound is unique due to its acyl carbamate group, which improves its metabolic stability and bioavailability. This makes it a more suitable candidate for human use compared to other pleuromutilins .
Similar compounds include:
Tiamulin: A pleuromutilin antibiotic used in veterinary medicine.
Valnemulin: Another veterinary antibiotic with a similar mode of action.
Retapamulin: A pleuromutilin derivative used topically for treating skin infections.
Properties
CAS No. |
202585-70-4 |
|---|---|
Molecular Formula |
C₂₈H₄₂N₂O₅·HCl |
Molecular Weight |
523.1 |
Synonyms |
[(1S,3R,4S)-1-Azabicyclo[2.2.1]hept-3-ylcarbonyl]-carbamic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Monohydrochlori |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)



![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)
